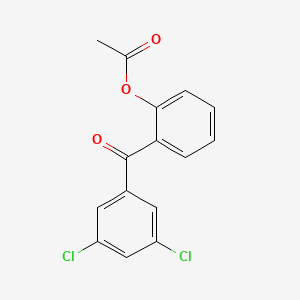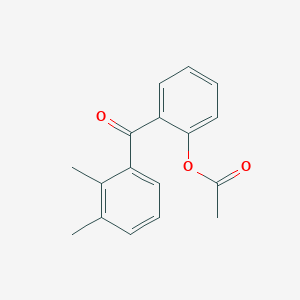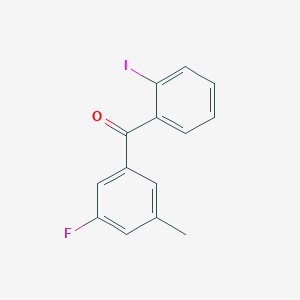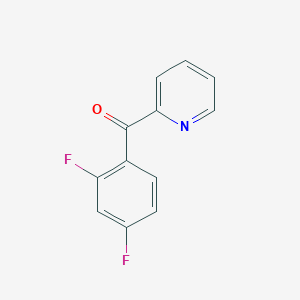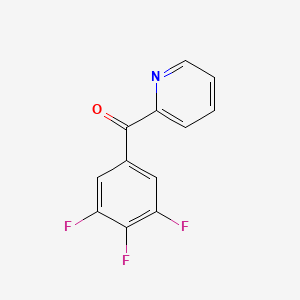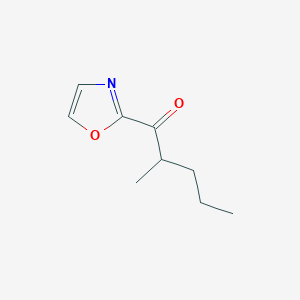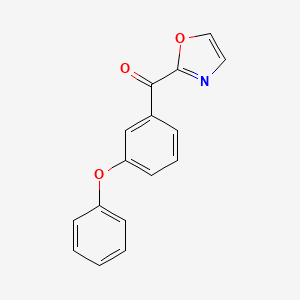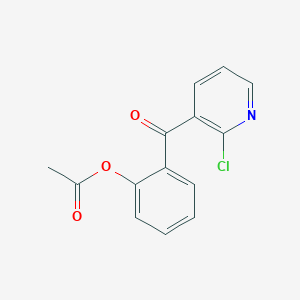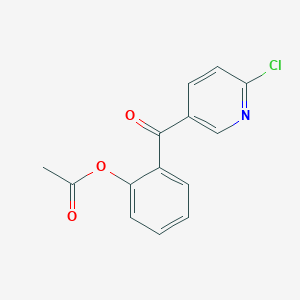
5-Metilfurano-2-propionaldehído
Descripción general
Descripción
5-Methylfuran-2-propionaldehyde, also known as 3-(5-methylfuran-2-yl)propanal, is an organic compound with the molecular formula C8H10O2 . It is a mono-constituent substance .
Synthesis Analysis
A study has reported the synthesis of a C16 fuel precursor through the cross-condensation reaction of 2-MF and 5-MF using a fibrous nano-silica (FNS) supported heteropoly acid-functionalized ionic liquid (FNS-ILHPW) catalyst .Molecular Structure Analysis
The molecular structure of 5-Methylfuran-2-propionaldehyde has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The molecular dynamics simulation of the force field of the ReaxFF molecular reaction was used to study the chemical kinetic mechanism of soot formation during pyrolysis of 2,5-dimethylfuran .Chemical Reactions Analysis
The reactions of furanones, which include 5-Methylfuran-2-propionaldehyde, have been studied. These reactions include nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .Physical And Chemical Properties Analysis
5-Methylfuran-2-propionaldehyde is a liquid . Its molecular weight is 138.1638 .Aplicaciones Científicas De Investigación
Síntesis de Precursores de Combustibles
El 5-Metilfurano-2-propionaldehído se ha estudiado por su posible uso en la síntesis de precursores de combustibles. Los investigadores han explorado sus reacciones de condensación cruzada con otros derivados de furano para producir compuestos que podrían servir como precursores para el combustible C16, una alternativa de biocombustible .
Síntesis de Agentes Antibacterianos
Este compuesto también ha estado involucrado en la síntesis de nuevos agentes antibacterianos. Por ejemplo, se han diseñado y probado derivados del this compound por su actividad antimicrobiana contra diversas cepas de bacterias, incluyendo Staphylococcus aureus y MRSA .
Química Analítica
En química analítica, el this compound se puede analizar utilizando cromatografía líquida de alta resolución de fase inversa (HPLC). Este método implica una fase móvil que contiene acetonitrilo, agua y un ácido, que es adecuado para aplicaciones de espectrometría de masas cuando el ácido se reemplaza por ácido fórmico .
Mecanismo De Acción
Target of Action
5-Methylfuran-2-propionaldehyde, also known as 3-(5-methylfuran-2-yl)propanal, is primarily used in the field of fragrance and flavor . Its primary targets are the receptors in the olfactory and gustatory systems . The compound contributes to the aroma and taste of various products by interacting with these receptors .
Mode of Action
It is known that the compound interacts with the olfactory and gustatory receptors, contributing to the aroma and taste of various products . This interaction likely involves the binding of the compound to these receptors, triggering a sensory response.
Biochemical Pathways
Given its role in fragrance and flavor, it is likely that the compound influences the sensory perception pathways associated with smell and taste .
Result of Action
The primary result of the action of 5-Methylfuran-2-propionaldehyde is the enhancement of the aroma and taste of various products . By interacting with the olfactory and gustatory receptors, the compound triggers a sensory response that contributes to the overall sensory experience of the product.
Análisis Bioquímico
Biochemical Properties
5-Methylfuran-2-propionaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence the overall metabolic pathways and the detoxification processes in the body .
Cellular Effects
The effects of 5-Methylfuran-2-propionaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism. Additionally, 5-Methylfuran-2-propionaldehyde can affect cell proliferation and apoptosis, highlighting its potential impact on cell function and health .
Molecular Mechanism
At the molecular level, 5-Methylfuran-2-propionaldehyde exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, the compound can inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Furthermore, 5-Methylfuran-2-propionaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins essential for cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylfuran-2-propionaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylfuran-2-propionaldehyde can degrade into various byproducts, which may have different biological activities. The temporal effects also depend on the experimental conditions, such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 5-Methylfuran-2-propionaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, 5-Methylfuran-2-propionaldehyde can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications .
Metabolic Pathways
5-Methylfuran-2-propionaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing the overall metabolic flux and the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Methylfuran-2-propionaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 5-Methylfuran-2-propionaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These processes are essential for determining the compound’s bioavailability and its effects on cellular functions .
Subcellular Localization
The subcellular localization of 5-Methylfuran-2-propionaldehyde is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of 5-Methylfuran-2-propionaldehyde is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(5-methylfuran-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-7-4-5-8(10-7)3-2-6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUABKBDHGOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188309 | |
| Record name | 5-Methylfuran-2-propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34756-16-6 | |
| Record name | 5-Methyl-2-furanpropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34756-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylfuran-2-propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034756166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34756-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylfuran-2-propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(5-Methyl-2-furyl)propionaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53DVM2W5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


